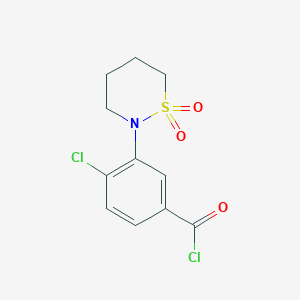
4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride is a specialized organic compound characterized by its complex molecular structure, which includes a benzoyl chloride group and a thiazinan ring with sulfonamide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride typically involves multiple steps, starting with the chlorination of the corresponding benzene derivative. The thiazinan ring is then constructed through a series of reactions involving sulfur-containing precursors. The final step involves the conversion of the carboxylic acid group to the benzoyl chloride group using reagents like thionyl chloride (SOCl₂).
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Continuous flow reactors and automated systems might be employed to optimize the synthesis process and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorine atom in the benzoyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids and sulfonyl chlorides.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and ethers.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various nucleophiles makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a valuable tool in biochemical assays.
Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural complexity allows for the creation of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism by which 4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoic acid: This compound is structurally similar but lacks the benzoyl chloride group.
Methyl 3-(6-chloro-2-cyano-1,1-dioxo-4H-1$l^{6},4-benzothiazin-4-yl)benzoate: Another related compound with a different functional group.
Uniqueness: 4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride is unique due to its combination of a benzoyl chloride group and a thiazinan ring with sulfonamide functionalities. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-9-4-3-8(11(13)15)7-10(9)14-5-1-2-6-18(14,16)17/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRZZEFYRSVLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













